![molecular formula C6H9FIN3 B2618185 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine CAS No. 2226182-66-5](/img/structure/B2618185.png)
1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C6H9FIN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as hydrazine, ethyl iodide, and fluorinating agents under controlled temperature and pressure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azido derivative .
Aplicaciones Científicas De Investigación
1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the development of radiolabeled compounds used in diagnostic imaging techniques such as positron emission tomography (PET).
Mecanismo De Acción
The mechanism of action of 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-fluoroethyl)-3-chloro-1H-pyrazol-5-yl]methanamine: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
1-[1-(2-fluoroethyl)-3-bromo-1H-pyrazol-5-yl]methanamine: The presence of a bromine atom can lead to different chemical and physical properties compared to the iodine derivative.
1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]ethanamine: This compound has an ethyl group instead of a methanamine group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
[2-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FIN3/c7-1-2-11-5(4-9)3-6(8)10-11/h3H,1-2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJLTBVYPOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
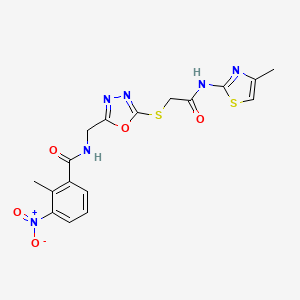
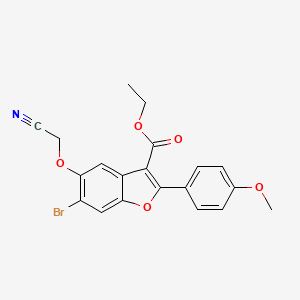
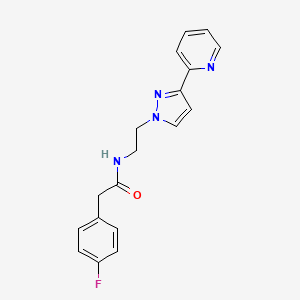
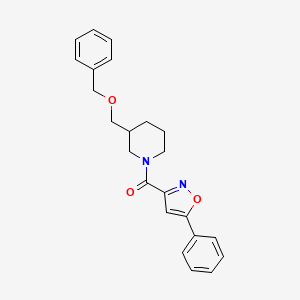
![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)

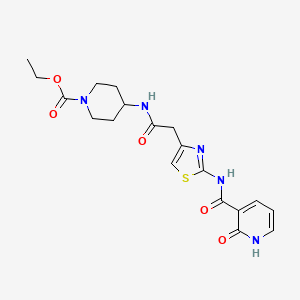
![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)
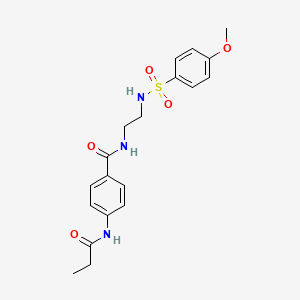
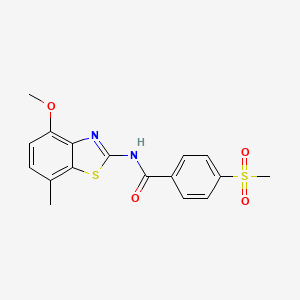
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)
